molecular formula C16H26N2OS B1275023 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588678-89-1

2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1275023
CAS No.: 588678-89-1
M. Wt: 294.5 g/mol
InChI Key: BKXIKQLSJPQYOO-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors One common route involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiophene core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with varying substituents. Examples might include:

  • 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-amino-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and isopropyl groups, in particular, can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets or other molecules.

Properties

IUPAC Name

2-amino-6-tert-butyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-9(2)18-15(19)13-11-7-6-10(16(3,4)5)8-12(11)20-14(13)17/h9-10H,6-8,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIKQLSJPQYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115819
Record name 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-89-1
Record name 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588678-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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